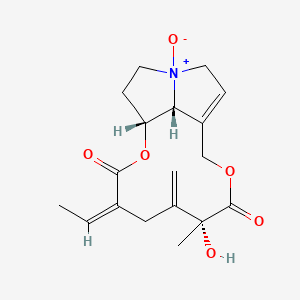

Seneciphylline N-oxide

Description

Contextualization within Pyrrolizidine (B1209537) Alkaloid Research Landscape

Pyrrolizidine alkaloids (PAs) represent a large and diverse group of secondary metabolites found in thousands of plant species worldwide, comprising over 6,000 known compounds. researchgate.net These alkaloids are notorious for their potential toxicity, particularly their ability to cause liver damage. frontiersin.org The basic structure of a PA consists of a necine base, which is an amino alcohol, esterified with one or more necic acids. chemicalbook.com

A significant portion of these naturally occurring PAs exist as N-oxides. researchgate.net Seneciphylline (B43193) N-oxide is the N-oxide form of the parent PA, seneciphylline. researchgate.net It is commonly found in plants of the Senecio genus (part of the Asteraceae family) and the Crotalaria genus. biosynth.combiosynth.com The co-occurrence of PAs and their N-oxides in plants is a crucial aspect of their study, as the N-oxides are considered precursors to the toxic parent alkaloids. researchgate.net While generally less toxic in their original form, PA N-oxides can be converted back to their parent PAs within the body, leading to the same toxic effects. researchgate.netfrontiersin.org This conversion process, primarily occurring in the liver and by gut microbiota, is a key area of investigation in PA research. frontiersin.orgresearchgate.net

The widespread presence of PAs and their N-oxides in the food chain, through contamination of grains, honey, and herbal remedies, has prompted extensive research into their detection, metabolism, and mechanisms of toxicity. nih.gov

Significance of Seneciphylline N-oxide as a Model Compound in Chemical Biology

This compound serves as an important model compound in chemical biology for several reasons. Its chemical properties, particularly its increased water solubility compared to its parent alkaloid, make it easier to work with in experimental settings. researchgate.net This characteristic is crucial for studying its metabolic pathways and transport across biological membranes.

The primary research focus on this compound is its role in toxicology and its bioactivation pathway. biosynth.com The compound itself is relatively inert, but it undergoes metabolic activation in the liver by cytochrome P450 enzymes. researchgate.net This process converts it into highly reactive pyrrolic esters, which can then bind to cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity. biosynth.combiosynth.com Understanding this mechanism is fundamental to assessing the risks associated with PA exposure.

Furthermore, this compound is frequently used as a reference standard in the development of analytical methods for detecting PAs in various matrices, including food and herbal products. The availability of reliable analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), is essential for monitoring PA contamination and ensuring food safety. researchgate.netnih.gov

The study of this compound's metabolism provides broader insights into the general toxicology of pyrrolizidine alkaloids. biosynth.com By using it as a model, researchers can elucidate the factors that influence the toxicity of this entire class of compounds, such as the rate of N-oxide reduction to the parent alkaloid and the subsequent metabolic activation. researchgate.net

Below is a table summarizing the key chemical information for this compound.

| Property | Value |

| Chemical Formula | C18H23NO6 |

| Molecular Weight | 349.38 g/mol |

| CAS Number | 38710-26-8 |

| Natural Sources | Senecio and Crotalaria plant species |

Structure

3D Structure

Properties

Molecular Formula |

C18H23NO6 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(1R,4Z,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H23NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4-/t14-,15-,18-,19?/m1/s1 |

InChI Key |

COHUFMBRBUPZPA-TUSLHEEYSA-N |

Isomeric SMILES |

C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O |

Canonical SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O |

Pictograms |

Acute Toxic; Health Hazard |

Origin of Product |

United States |

Occurrence and Distribution in Phytochemical Systems

Botanical Sources and Chemotaxonomic Relevance

Seneciphylline (B43193) N-oxide is predominantly found in plants belonging to the family Asteraceae, particularly within the extensive Senecio genus. nih.gov It has been identified in a variety of Senecio species, including Senecio erucifolius, Senecio vulgaris, Senecio jacobaea, Senecio aquaticus, Senecio carpathicus, Senecio paludosus, Senecio rupestris, Senecio persoonii, and Senecio bollei. nih.govscispace.compeerj.comnih.govresearchgate.netnih.gov The compound has also been reported in Adenostyles alliariae, another member of the Asteraceae family native to the western Alps. usbio.net Furthermore, it is found in plants from other genera such as Crotalaria and Emilia sonchifolia. biosynth.com The presence of Seneciphylline N-oxide and other pyrrolizidine (B1209537) alkaloids serves as a chemotaxonomic marker, aiding in the classification and differentiation of plant species. The specific profile of PAs, including the presence and relative abundance of this compound, can be unique to a particular species, reflecting its evolutionary lineage. nih.gov For instance, the co-occurrence of seneciphylline, erucifoline, and their corresponding N-oxides in both Senecio persoonii and related species suggests a close taxonomic relationship. researchgate.net

Table 1: Botanical Sources of this compound

| Family | Genus | Species | Reference(s) |

| Asteraceae | Senecio | S. erucifolius | scispace.commedchemexpress.com |

| S. vulgaris | peerj.comnih.gov | ||

| S. jacobaea | nih.gov | ||

| S. aquaticus | nih.gov | ||

| S. carpathicus | scispace.com | ||

| S. paludosus | scispace.com | ||

| S. rupestris | scispace.com | ||

| S. persoonii | researchgate.netphytopurify.com | ||

| S. bollei | nih.gov | ||

| Adenostyles | A. alliariae | usbio.net | |

| Emilia | E. sonchifolia | ||

| Jacobaea | J. persoonii | nih.gov | |

| Fabaceae | Crotalaria | (species not specified) | biosynth.com |

Quantitative and Qualitative Variation in Plant Tissues

The concentration and composition of pyrrolizidine alkaloids, including this compound, exhibit significant variation across different tissues of a plant. In many Senecio species, PAs are synthesized in the roots as senecionine (B1681732) N-oxide and then transported via the phloem to other parts of the plant, where they may be converted into other PA derivatives. nih.gov

Research on Senecio vulgaris has shown that roots generally have a lower diversity of PAs but a higher total PA concentration compared to the shoots. nih.gov In the roots of Jacobaea vulgaris (syn. Senecio jacobaea), Senecionine N-oxide, this compound, and acetylthis compound are among the most abundant PAs. researchgate.net One study on S. vulgaris found that while senecionine, integerrimine, and their N-oxides were dominant in the roots, the shoots contained these as well as retrorsine (B1680556) N-oxide and spartioidine (B1599319) N-oxide. nih.gov The concentration of this compound itself can also differ between plant parts, with some studies indicating it tends to be higher in the shoots. researchgate.net

The distribution is not static and can change with the plant's developmental stage. For example, in Senecio vulgaris, the total amount of PAs increases as the plant develops. semanticscholar.org In the early developmental stages of S. vulgaris, this compound can be found in high concentrations. semanticscholar.org

**Table 2: Distribution of Key Pyrrolizidine Alkaloids in *Senecio vulgaris***

| Plant Part | Dominant PAs | Reference(s) |

| Roots | Senecionine, Senecionine N-oxide, Integerrimine N-oxide, this compound | nih.gov |

| Shoots | Senecionine, Senecionine N-oxide, Integerrimine N-oxide, this compound, Retrorsine N-oxide, Spartioidine N-oxide | nih.gov |

Environmental Influences on Pyrrolizidine Alkaloid Expression, Including this compound

The production and accumulation of pyrrolizidine alkaloids, including this compound, are not solely determined by genetics but are also significantly influenced by various environmental factors. bund.de These abiotic and biotic factors can lead to considerable variation in PA concentrations and profiles within the same plant species. nih.gov

Abiotic factors such as climate and soil properties play a crucial role. bund.de For instance, studies on Senecio jacobaea and Senecio aquaticus have shown that soil moisture and nutrient availability can affect the total PA concentration in both roots and shoots. nih.gov In one experiment, PA concentration in the roots of these species increased with higher soil wetness and was greater in nutrient-poor sand compared to nutrient-rich sand. nih.gov The uptake of PAs from the soil by plants like Camellia sinensis (tea plants) is also influenced by soil conditions, with uptake being weaker in soil compared to hydroponic conditions, possibly due to the rapid degradation of these compounds in the soil. nih.gov

Biotic factors, particularly herbivory, can also modulate PA expression. Plants produce PAs as a chemical defense against herbivores. mdpi.com Damage to roots by herbivores has been shown to affect the PA content in plants. knaw.nl Furthermore, interactions with soil organisms can influence PA profiles. For example, different PA chemotypes of Senecio jacobaea can shape the fungal communities in the rhizosphere. mdpi.com The presence of certain PAs can deter feeding by generalist insect herbivores. frontiersin.orgnih.gov The synergistic effects of this compound with other plant metabolites, like chlorogenic acid, can enhance the plant's defense against herbivores. frontiersin.orgnih.gov

Biosynthetic Pathways and Plant Biotransformation of Seneciphylline N Oxide

Primary Biosynthetic Precursors and Enzymatic Steps

The journey to Seneciphylline (B43193) N-oxide begins with the formation of the necine base, the bicyclic core structure of pyrrolizidine (B1209537) alkaloids. nih.gov The initial and committed step in this pathway is the synthesis of homospermidine. oup.comnih.gov

Key Precursors and Enzymes:

Putrescine and Spermidine (B129725): These polyamines, derived from the amino acid arginine, serve as the foundational building blocks. nih.govnih.gov

Homospermidine Synthase (HSS): This is the first pathway-specific enzyme. nih.govoup.com HSS catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, forming homospermidine. nih.govcdnsciencepub.com HSS is believed to have evolved from deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism. pnas.orgoup.com

Homospermidine Oxidase (HSO): This copper-containing amine oxidase catalyzes the double oxidation of homospermidine, leading to the formation of the characteristic pyrrolizidine ring structure. researcher.life This reaction is crucial for creating the bicyclic core of the alkaloid. researcher.life

Following the formation of the necine base, it is esterified with a necic acid. In the case of senecionine-type alkaloids, this involves senecic acid, which is derived from the amino acid isoleucine. uvic.ca The initial product formed in many Senecio species is senecionine (B1681732) N-oxide. wiley.comnih.govuniversiteitleiden.nl Seneciphylline N-oxide is then formed through the dehydrogenation of senecionine N-oxide. medchemexpress.com

Table 1: Key Molecules in the Early Biosynthesis of this compound

| Molecule | Role | Source/Derived From |

| Arginine | Primary Metabolite | Amino Acid Pool |

| Putrescine | Precursor | Derived from Arginine nih.gov |

| Spermidine | Precursor | Derived from Arginine nih.gov |

| Homospermidine | First Pathway-Specific Intermediate | Synthesized from Putrescine and Spermidine nih.gov |

| Isoleucine | Precursor for Necic Acid | Amino Acid Pool uvic.ca |

| Senecionine N-oxide | Immediate Precursor | Product of Necine Base and Necic Acid Esterification wiley.comnih.gov |

N-oxidation as a Key Biosynthetic and Storage Mechanism in Plants

N-oxidation, the conversion of the tertiary amine group in the pyrrolizidine ring to an N-oxide, is a critical step in the biosynthesis and accumulation of PAs in plants. mdpi.comwiley.com In fact, PAs are predominantly found in plants as their N-oxide forms. mdpi.comnih.gov

Significance of N-oxidation:

Primary Biosynthetic Products: PA N-oxides are considered the primary products of the biosynthetic pathway. mdpi.comnih.gov

Enhanced Water Solubility: The N-oxide form is significantly more water-soluble than the tertiary amine (free base) form. nih.govuniversiteitleiden.nl This property is crucial for efficient transport through the plant's vascular system, primarily the phloem, and for storage in the aqueous environment of the cell's vacuole. nih.govuniversiteitleiden.nl

Transport and Storage: PAs are typically synthesized in the roots and then transported as N-oxides to other parts of the plant, particularly the shoots and inflorescences, where they accumulate as a chemical defense. nih.govuvic.cawiley.comnih.gov Plant cell membrane transporters show a higher affinity for PA N-oxides compared to their free base counterparts. nih.gov

Table 2: Comparison of Pyrrolizidine Alkaloid Forms

| Characteristic | Tertiary Amine (Free Base) | N-oxide |

| Solubility | Less water-soluble | Highly water-soluble nih.govuniversiteitleiden.nl |

| Cellular Transport | Less efficient | Efficiently transported via phloem nih.govuniversiteitleiden.nl |

| Storage Form | Less common | Primary storage form in vacuoles wiley.comuniversiteitleiden.nl |

| Toxicity (to the plant) | Potentially more reactive | Considered less toxic to the plant itself uvic.ca |

Diversification and Interconversion of Pyrrolizidine Alkaloids within Plants (e.g., from Senecionine N-oxide)

The diversity of pyrrolizidine alkaloids observed in plants is not necessarily due to the synthesis of each unique alkaloid from scratch. Instead, many PA structures arise from the modification of a common precursor. mdpi.comwiley.com In many species of the Senecio genus, senecionine N-oxide serves as this central precursor. wiley.comnih.govuniversiteitleiden.nl

The conversion of senecionine N-oxide to this compound is a prime example of this diversification. This transformation involves a dehydrogenation reaction. medchemexpress.com This modification, along with others such as hydroxylation and acetylation, occurs after the primary PA backbone has been synthesized and transported from the roots to the shoots. uvic.cawiley.comnih.gov This process allows a single plant species to produce a specific bouquet of related PAs from a single primary product. wiley.comnih.gov Studies with root cultures of Senecio erucifolius have shown that the dehydrogenation of senecionine N-oxide to this compound is a notable metabolic activity.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of pyrrolizidine alkaloids is under strict genetic control, and its regulation can be influenced by developmental and environmental factors. nih.govnih.gov

Homospermidine Synthase (HSS) Gene: As HSS catalyzes the first committed step in PA biosynthesis, its gene is a key point of regulation. oup.comnih.gov The expression of the HSS gene is often tissue-specific, commonly occurring in the roots. oup.comnih.gov However, in some plants like comfrey (B1233415) (Symphytum officinale), HSS expression can be activated in a second location, such as the leaves, during the development of inflorescences to increase the protection of reproductive structures. nih.govoup.com

Evolutionary Origins: The HSS gene has evolved independently multiple times in different plant families through the duplication of the deoxyhypusine synthase (DHS) gene, which is involved in primary metabolism. pnas.orgnih.govoup.com This independent recruitment of a primary metabolism gene for a specialized defense pathway highlights the evolutionary adaptability of plants. pnas.org

Heritability: There is significant evidence for the genetic control and heritability of PA biosynthesis. Studies have shown that a large portion of the variation in total PA content and the presence of individual PAs within a species is due to genotypic variation. nih.gov For instance, different chemotypes of Jacobaea vulgaris exist, which are characterized by the dominance of different PAs like jacobine, erucifoline, or senecionine, pointing to a strong genetic basis for the final PA profile. wiley.com

While the HSS gene is well-characterized, the genetic and molecular details of the downstream enzymes, including the one responsible for the conversion of senecionine N-oxide to this compound, are still areas of active research.

Metabolic Transformations of Seneciphylline N Oxide in Non Human Biological Systems

In Vivo Metabolism in Herbivores and Animal Models

In vivo studies in herbivores and various animal models have been instrumental in elucidating the metabolic pathways of Seneciphylline (B43193) N-oxide. These investigations have revealed a complex interplay of reduction, biotransformation, and microbial activity that dictates the compound's ultimate fate in the body.

Reduction of N-oxides to Tertiary Amine Pyrrolizidine (B1209537) Alkaloids

A primary and critical step in the in vivo metabolism of Seneciphylline N-oxide is its reduction to the corresponding tertiary amine, seneciphylline. acs.orgnih.govchemicalbook.comnih.govresearchgate.netresearchgate.net This conversion is significant because pyrrolizidine alkaloid N-oxides are generally considered less toxic than their tertiary amine counterparts. chemicalbook.commdpi.comfrontiersin.org The reduction process effectively removes the N-oxide functional group, yielding the parent pyrrolizidine alkaloid. acs.orgnih.govchemicalbook.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.net This transformation has been observed in various animal models and is a key initial step that precedes further metabolic changes. acs.orgnih.govresearchgate.netresearchgate.net

Subsequent Biotransformations (e.g., hydrogenation, hydrolysis, oxidation)

Following the initial reduction to seneciphylline, the molecule can undergo a variety of subsequent biotransformations. These reactions include hydrogenation, hydrolysis, and oxidation, which further modify its chemical structure. acs.orgnih.govmdpi.comnih.govmdpi.commdpi.comresearchgate.net

Hydrogenation: In ruminants, a significant metabolic pathway involves the hydrogenation of the pyrrolizidine ring system. acs.orgnih.gov This saturation of the double bond in the necine base is considered a detoxification step, as the resulting saturated structures are generally less toxic. acs.orgnih.gov

Hydrolysis: The ester bonds in the seneciphylline molecule are susceptible to hydrolysis, which breaks down the macrocyclic ring. nih.govmdpi.com This process can lead to the formation of the necine base and necic acids, which are generally considered detoxification products. mdpi.com

Oxidation: Further oxidation of seneciphylline can occur, leading to the formation of various oxidized derivatives. nih.govresearchgate.net These oxidative reactions are often mediated by cytochrome P450 enzymes and can lead to the formation of reactive pyrrolic metabolites, a process known as bioactivation. chemicalbook.comnih.govbiosynth.comsci-hub.seacs.orgnih.gov

Table 1: Overview of In Vivo Biotransformations of this compound

| Metabolic Process | Description | Key Products | Significance |

|---|---|---|---|

| Reduction | Conversion of the N-oxide to the tertiary amine. | Seneciphylline | Initial activation step. acs.orgnih.govchemicalbook.comnih.govresearchgate.netresearchgate.net |

| Hydrogenation | Saturation of the double bond in the necine base. | Saturated pyrrolizidine structures | Detoxification. acs.orgnih.gov |

| Hydrolysis | Cleavage of ester bonds. | Necine bases and necic acids | Detoxification. nih.govmdpi.com |

| Oxidation | Formation of oxidized derivatives. | Pyrrolic metabolites | Bioactivation. chemicalbook.comnih.govbiosynth.comsci-hub.seacs.orgnih.gov |

Role of Gut Microbiota in Metabolic Processes

The gut microbiota plays a crucial role in the initial metabolism of this compound, particularly in its reduction to the tertiary amine form. acs.orgnih.govchemicalbook.comresearchgate.netresearchgate.netresearchgate.net Studies have demonstrated that intestinal microorganisms possess the enzymatic machinery to efficiently carry out this reduction. acs.orgnih.govresearchgate.netresearchgate.net In ruminants, the rumen microbiota is particularly effective at this conversion, which is a key reason for their relative tolerance to higher doses of pyrrolizidine alkaloids compared to monogastric species. acs.orgnih.gov The anaerobic environment of the gut is conducive to this reductive process. researchgate.net The extent of this microbial metabolism can significantly influence the systemic availability and subsequent toxicity of the ingested pyrrolizidine alkaloids. researchgate.netresearchgate.netresearchgate.net

In Vitro and Ex Vivo Metabolic Studies

To gain a more detailed understanding of the enzymatic processes involved in the metabolism of this compound, researchers have utilized in vitro and ex vivo systems. These studies, often employing liver microsomes and other cellular fractions, have provided valuable insights into the specific enzymes and pathways responsible for both bioactivation and detoxification.

Enzymatic Detoxification Pathways (e.g., N-oxidation, GSH conjugation)

In addition to bioactivation, enzymatic pathways also exist for the detoxification of seneciphylline and its reactive metabolites.

N-oxidation: The tertiary amine of seneciphylline can be re-oxidized back to this compound. frontiersin.orgnih.govmdpi.comresearchgate.net This reaction, catalyzed by flavin-containing monooxygenases (FMOs) and to some extent by CYPs, represents a detoxification pathway as the N-oxide form is more water-soluble and more readily excreted. acs.orgthegoodscentscompany.com

GSH Conjugation: The reactive pyrrolic intermediates formed through CYP-mediated oxidation can be detoxified by conjugation with glutathione (B108866) (GSH), a major cellular antioxidant. frontiersin.orgmdpi.com This reaction, catalyzed by glutathione S-transferases (GSTs), results in the formation of GSH conjugates that are less reactive and can be eliminated from the body. frontiersin.orgmdpi.com Depletion of cellular GSH levels can enhance the toxicity of pyrrolizidine alkaloids by allowing the reactive metabolites to interact with other cellular components. frontiersin.org

Table 2: Key Enzymes in the Metabolism of this compound and Seneciphylline

| Enzyme Family | Role | Substrate | Product(s) | Metabolic Outcome |

|---|---|---|---|---|

| Gut Microbiota Reductases | Reduction of N-oxide | This compound | Seneciphylline | Activation. acs.orgnih.govresearchgate.netresearchgate.net |

| Cytochrome P450 (CYP) | Oxidation | Seneciphylline | Pyrrolic intermediates (DHP) | Bioactivation. chemicalbook.combiosynth.comsci-hub.seacs.orgnih.gov |

| Flavin-containing Monooxygenase (FMO) | N-oxidation | Seneciphylline | This compound | Detoxification. thegoodscentscompany.com |

| Glutathione S-transferase (GST) | Conjugation | Pyrrolic intermediates | GSH conjugates | Detoxification. frontiersin.orgmdpi.com |

Molecular and Cellular Mechanisms of Action and Toxicological Research Excluding Clinical Human Data

Formation of Reactive Metabolites

The toxicity of Seneciphylline (B43193) N-oxide is not inherent to the molecule itself but arises from its metabolic conversion into reactive intermediates. biosynth.com This bioactivation process is a critical initiating step in its toxicological pathway.

Upon ingestion, Seneciphylline N-oxide can be reduced to its parent alkaloid, seneciphylline. chemicalbook.comresearchgate.net This reduction is mediated by enzymes in the liver and by the intestinal microbiota. researchgate.netresearchgate.net The resulting seneciphylline, a 1,2-unsaturated PA, then undergoes metabolic activation primarily by hepatic cytochrome P450 (CYP) enzymes. chemicalbook.comnih.gov This process leads to the formation of highly reactive pyrrolic derivatives, also known as dehydropyrrolizidine alkaloids (DHPAs). biosynth.comnih.govwiley.com These electrophilic pyrrolic metabolites are the ultimate toxic agents responsible for the adverse effects associated with this compound exposure. researchgate.net

The formation of N-oxides is generally considered a detoxification pathway for pyrrolizidine (B1209537) alkaloids. wiley.com However, the reduction of the N-oxide back to the tertiary amine in the gut and liver means that the potential for toxicity is not eliminated. chemicalbook.com

Interaction with Cellular Macromolecules: DNA and Protein Adduct Formation

The reactive pyrrolic metabolites generated from this compound are highly electrophilic and readily bind to cellular macromolecules, such as DNA and proteins, to form adducts. biosynth.comresearchgate.net This covalent binding is a key molecular event that initiates cellular damage and toxicity. researchgate.net

The formation of pyrrole-protein adducts is a significant contributor to the hepatotoxicity of PAs. researchgate.netresearchgate.net These adducts can disrupt protein function and trigger a cascade of toxic cellular events. Similarly, the interaction of DHPAs with DNA results in the formation of DNA adducts. mdpi.comfrontiersin.org These DNA adducts are considered a major cause of the genotoxic and carcinogenic effects of PAs. mdpi.commdpi.com The ability of these reactive metabolites to cross-link DNA and form DNA-protein cross-links further contributes to their genotoxicity. mdpi.com

Studies have shown that the formation of DHP-derived DNA adducts may be a general mechanism for tumor induction by carcinogenic PAs. mdpi.com These adducts have been proposed as potential biomarkers for assessing exposure and tumorigenicity of PAs. mdpi.com

Cellular Responses and Signaling Pathways

The interaction of reactive metabolites of this compound with cellular components triggers a variety of cellular responses and perturbs critical signaling pathways. These responses are central to the manifestation of its toxic effects.

Oxidative Stress: A primary cellular response to PA exposure is the induction of oxidative stress. mdpi.com The depletion of intracellular glutathione (B108866) (GSH), an important antioxidant, due to its conjugation with reactive pyrrolic metabolites can lead to an imbalance in the cellular redox state and subsequent oxidative damage. mdpi.comfrontiersin.org

Apoptosis: Seneciphylline has been shown to induce apoptosis, or programmed cell death, in hepatocytes. researchgate.net This process is often mediated by the mitochondrial pathway, involving the loss of mitochondrial membrane potential and the release of cytochrome c. researchgate.net The activation of signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway can also play a role in initiating apoptosis. researchgate.net

Cell Cycle Perturbation: The genotoxic damage caused by DNA adduct formation can lead to perturbations in the cell cycle. Cells may arrest at specific checkpoints to allow for DNA repair, or if the damage is too severe, they may be directed towards apoptosis.

Genotoxicity: The formation of DNA adducts is a hallmark of the genotoxicity of PAs like seneciphylline. mdpi.com This DNA damage can lead to mutations and chromosomal aberrations, which are underlying mechanisms of carcinogenesis. nih.gov

Organ-Specific Pathological Mechanisms in Animal Models

In animal models, the toxicity of this compound and its parent compound primarily targets the liver, with the lungs also being a potential site of damage. mdpi.com

Hepatic Sinusoidal Obstruction Syndrome (HSOS): A characteristic manifestation of PA toxicity in the liver is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease. frontiersin.org This condition is characterized by damage to the sinusoidal endothelial cells, leading to obstruction of the hepatic sinusoids, which can progress to liver cirrhosis and failure. mdpi.com The formation of pyrrole-protein adducts in hepatocytes is a key initiating event in the development of HSOS. researchgate.net

Pulmonary Vascular Changes: The reactive pyrrolic metabolites formed in the liver can be transported through the bloodstream to the lungs, where they can cause damage to the pulmonary vasculature. mdpi.com In rats, administration of seneciphylline has been shown to induce pulmonary arterial and arteriolar hypertrophy. nih.gov

Genotoxicity and Carcinogenicity in Animal Models: The genotoxic nature of PAs, mediated by DNA adduct formation, underlies their carcinogenic potential in animal models. frontiersin.orgmdpi.com Several PAs have been shown to induce tumors, particularly in the liver. mdpi.com Riddelliine, a related PA, is classified as a potential human carcinogen, and its tumorigenicity is linked to the formation of DHP-derived DNA adducts. mdpi.com Given the similar metabolic activation pathway, seneciphylline and its N-oxide are also considered to have carcinogenic potential. researchgate.net

Ecological and Inter Species Interactions of Seneciphylline N Oxide

Role as Plant Defense Compounds Against Herbivory

Seneciphylline (B43193) N-oxide, a prominent secondary metabolite in plants like those of the Senecio genus, functions as a crucial defense compound against herbivory. peerj.com Plants store these compounds, known as pyrrolizidine (B1209537) alkaloids (PAs), largely in the non-toxic N-oxide form. nih.gov However, when ingested by generalist herbivores, these N-oxides are often reduced to their toxic tertiary amine counterparts in the gut. nih.gov These tertiary alkaloids can then be metabolized by cytochrome P450 enzymes into reactive pyrrolic derivatives that are harmful to the herbivore. peerj.comnih.gov

Interestingly, the interaction is not always straightforward. For instance, parasitized caterpillars have been observed to increase their consumption of plants containing seneciphylline N-oxide, suggesting they may use the compound to defend themselves against their own enemies. medchemexpress.com

Sequestration and Metabolism by Specialized Insects (e.g., Chrysomelid Beetles)

In contrast to generalist herbivores, many specialist insects have evolved sophisticated counter-mechanisms to not only tolerate but also utilize PAs like this compound for their own defense. A well-studied example is the interaction between leaf beetles of the genus Oreina and their host plants, such as those from the Senecio and Adenostyles genera. mdpi.com

These specialized beetles sequester this compound directly from their food plants. mdpi.com They have developed a specific sequestration strategy that involves suppressing the reduction of the non-toxic PA N-oxides in their gut and absorbing them directly. nih.gov This allows them to accumulate the alkaloids in their bodies and specialized exocrine defensive glands, exclusively in the N-oxide form. mdpi.comnih.gov This selective uptake and storage mechanism prevents the beetles from self-poisoning. nih.gov

Furthermore, these specialist insects can metabolize the sequestered compounds. Research has identified a novel PA called oreine in the defensive secretions of the beetle Oreina elongata. Oreine is the epoxidation product of this compound, demonstrating that the beetle can chemically modify the plant-derived compound. mdpi.com This ability to sequester and transform PAs showcases a remarkable evolutionary adaptation, turning the plant's chemical defense into the insect's own protective shield. mdpi.comresearchgate.net

Table 1: Sequestration Strategies for Pyrrolizidine Alkaloids (PAs) by Different Insect Types

| Insect Type | Interaction with PA N-Oxides (e.g., this compound) | Metabolic Strategy | Outcome for Insect |

|---|---|---|---|

| Generalist Herbivores | Ingestion leads to reduction to toxic tertiary PAs in the gut. nih.gov | Detoxification and rapid excretion. peerj.com | Deterrence, reduced survival, toxic effects. peerj.commedcraveonline.com |

| Specialist Insects (Oreina beetles) | Selective uptake and storage of PA N-oxides. mdpi.comnih.gov | Sequesters N-oxides directly; can modify them (e.g., epoxidation). mdpi.com | Use of plant compounds for own defense. mdpi.com |

| Specialist Insects (Tyria jacobaeae) | Ingests PAs and converts any toxic tertiary bases back to N-oxides. peerj.com | Detoxification via specific N-oxygenase enzymes. peerj.com | Safe storage and use of plant compounds for defense. peerj.com |

Inter-Plant Chemical Communications and Allelopathy

Pyrrolizidine alkaloids, including this compound, are implicated in allelopathy—the chemical inhibition of one plant by another. Plants from the Senecio genus, which are known producers of this compound, can influence their surrounding environment by releasing these compounds. peerj.commdpi.comresearchgate.net PAs can leach from decaying plant matter or be exuded from the roots of living plants into the soil. mdpi.comnih.gov

Once in the soil, these water-soluble compounds, particularly the N-oxides, can be taken up by the roots of neighboring plants. nih.gov This phenomenon, termed "Horizontal Natural Product Transfer," has been demonstrated in co-cultivation experiments where PAs from Senecio jacobaea were found in adjacent parsley plants. nih.gov This transfer can inhibit the germination and growth of competing plant species, giving the PA-producing plant a competitive advantage. mdpi.comresearchgate.net

Studies on Senecio vulgaris have identified this compound as one of the dominant PAs in both its roots and shoots, suggesting its availability for release into the soil and potential role in allelopathic interactions. peerj.comresearchgate.net The presence of these alkaloids in the rhizosphere can also affect soil microbial communities, further contributing to the plant's ecological strategy. mdpi.comresearchgate.net While the precise inhibitory effect of pure this compound has not been isolated in all studies, its role as a key component of the allelopathic chemical profile of Senecio species is well-supported. mdpi.comresearchgate.netmedcraveonline.com

Transfer in Food Chains (e.g., plant to livestock)

This compound can enter the broader food chain when PA-containing plants, such as common ragwort (Jacobaea vulgaris, formerly Senecio jacobaea), are consumed by livestock. tandfonline.com These plants can contaminate pastures or be inadvertently included in animal forage like hay and silage.

When ingested by ruminant animals like cattle, the PA N-oxides undergo significant transformation. In the rumen, microbes rapidly convert the N-oxides, including this compound, into their corresponding tertiary amine free bases. tandfonline.com These free bases are then subject to further metabolism. tandfonline.com Despite this detoxification step in the rumen, a small fraction of the ingested alkaloids and their metabolites can be absorbed by the animal and subsequently transferred to animal products. researchgate.net

Table 2: this compound Content in Jacobaea vulgaris Used in Livestock Feeding Studies

| Study Reference | Plant Material | This compound (% of Total PAs) | Livestock |

|---|---|---|---|

| Knoop et al., 2023 (cited in) | Jacobaea vulgaris extract (Dose 1) | 7.5% | Cattle, Goats, Sheep |

| Knoop et al., 2023 (cited in) | Jacobaea vulgaris extract (Dose 2) | 6.3% | Cattle, Goats, Sheep |

| Knoop et al., 2023 (cited in) | Jacobaea vulgaris extract (Dose 3) | 11.7% | Cattle, Goats, Sheep |

| Maedge et al., 2022 | S. jacobaea contaminated silage | 7.7% | (For silage preparation) |

Advanced Analytical Methodologies for Seneciphylline N Oxide Research

Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC) for Complex Mixtures

Chromatographic techniques are fundamental for isolating Seneciphylline (B43193) N-oxide from the myriad of other compounds present in complex samples. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most prevalently used methods due to their efficiency in separating polar, non-volatile compounds like PA N-oxides without the need for derivatization. mdpi.com

UPLC systems, in particular, offer enhanced resolution, sensitivity, and speed over traditional HPLC. nih.govresearchgate.net A typical UPLC method for Seneciphylline N-oxide involves a reversed-phase column, such as a C18 or HSS T3, which provides superior performance in resolving complex mixtures. mdpi.comnih.gov Gradient elution is commonly employed, using a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. mdpi.comnih.govnih.gov For instance, a rapid UPLC method achieved chromatographic separation of seneciphylline and its N-oxide within a 3-minute run time on a C18 column. nih.govresearchgate.net Another study optimized a UHPLC method using a T3 column and a mobile phase of water and methanol, both containing 0.1% formic acid, to effectively separate 24 PAs, including this compound. mdpi.com

Gas Chromatography (GC) is generally considered less suitable for the direct analysis of PA N-oxides because of their low volatility and thermal instability. mdpi.com The analysis of N-oxides by GC would require a derivatization step, making the sample preparation process more cumbersome compared to LC-based methods. mdpi.com

Table 1: Examples of Chromatographic Conditions for this compound Analysis

| Technique | Column | Mobile Phase | Elution | Flow Rate | Ref. |

|---|---|---|---|---|---|

| UPLC | Waters ACQUITY BEH C18 (100 x 2.1 mm, 1.7 µm) | A: Water with 0.1% formic acid; B: Acetonitrile | Gradient | Not specified | nih.govresearchgate.net |

| UPLC | Waters UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | A: 0.1% formic acid with 5 mM ammonium acetate (B1210297) in water; B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v) | Gradient | 0.5 mL/min | nih.gov |

| UHPLC | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) | A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid | Gradient | 0.3 mL/min | mdpi.com |

| HPLC | Thermo Hypersil Gold (150 x 2.1 mm, 1.9 µm) | A: Ammonium formate and formic acid in water; B: Not specified | Gradient | 300 µL/min | bund.de |

Mass Spectrometry-Based Identification and Quantification (e.g., LC-MS/MS, HRMS) for Structural Elucidation and Metabolite Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the gold standard for the sensitive and selective determination of this compound. mdpi.com Tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are powerful tools for both quantifying the compound and elucidating its structure and metabolites. nih.govresearchgate.net

LC-MS/MS operating in the Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity for quantification. mdpi.comnih.gov This technique monitors specific precursor-to-product ion transitions for the target analyte. For this compound, analysis is typically performed using positive electrospray ionization (ESI+). bund.de The protonated molecule [M+H]⁺ serves as the precursor ion, and characteristic fragment ions are monitored for confirmation and quantification. researchgate.net For example, a validated UPLC-MS/MS method for seneciphylline and this compound in rat plasma had a lower limit of quantification of 1 ng/mL. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) analyzers, provides accurate mass measurements, which are invaluable for the structural elucidation of unknown metabolites and for screening purposes. nih.govacs.org HRMS can help in identifying metabolites formed during biotransformation studies, such as the reduction of the N-oxide back to the tertiary amine, seneciphylline, or the hydrogenation of the necine base. acs.org Analytical platforms combining UHPLC with HRMS/MS have been developed for the wide-scope screening of numerous PAs, including this compound, in complex matrices like honey, tea, and dietary supplements. nih.govresearchgate.net

Table 2: Mass Spectrometry Parameters for this compound

| Technique | Ionization Mode | Monitored Transition (m/z) | Application | Ref. |

|---|---|---|---|---|

| LC-MS/MS | ESI+ | Not specified | Quantification in rat plasma | nih.govresearchgate.net |

| LC-MS/MS | ESI+ | Not specified | Quantification in food matrices | mdpi.com |

| HRMS | ESI+ | Accurate mass of precursor and fragments | Identification of rumen metabolites | acs.org |

| LC-MS/MS | ESI+ | Not specified | Quantification in honey | bund.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Biotransformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules, including pyrrolizidine (B1209537) alkaloids. While LC-MS is the workhorse for detection and quantification, NMR is crucial for confirming the structure of isolated compounds and for studying the precise structural changes that occur during biotransformation. researchgate.net

In the context of this compound research, NMR can definitively confirm the presence and location of the N-oxide functional group. The introduction of the oxygen atom causes a characteristic downfield shift in the signals of neighboring protons and carbons in the ¹H and ¹³C NMR spectra compared to the parent tertiary amine. acs.org Although detailed NMR studies specifically focused on this compound are not extensively reported in the selected literature, the principles of its application are well-established for alkaloids. researchgate.netmdpi-res.com For instance, NMR has been used to determine the relative stereochemistry of related alkaloids through Nuclear Overhauser Effect (NOE) measurements. mdpi-res.com In biotransformation studies, feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled) followed by ¹³C-NMR analysis can trace the metabolic fate of the molecule and identify the structures of its metabolites with high confidence. mdpi.com

Development of High-Throughput Screening Methods for Pyrrolizidine Alkaloids, Including this compound

The widespread potential for PA contamination in food and herbal products necessitates high-throughput screening (HTS) methods to analyze a large number of samples efficiently. nih.govnih.gov Recent advancements have focused on developing analytical platforms capable of detecting and identifying a broad range of PAs simultaneously.

These platforms typically utilize ultra-high-performance liquid chromatography (UHPLC) for fast separations, coupled with high-resolution tandem mass spectrometry (HRMS/MS). nih.govresearchgate.net One such platform was developed for screening 118 different PAs in honey, pollen, teas, and dietary supplements. nih.gov This method employs a salting-out assisted liquid-liquid extraction followed by UHPLC-HRMS/MS. It includes both a target screening approach against a spectral library and a suspect screening strategy that uses diagnostic product ion filtering to tentatively identify other PAs not present in the library. nih.govresearchgate.net These HTS methods are designed to be fit-for-purpose in monitoring applications, with limits of identification in the low µg/kg range, ensuring they are sensitive enough to detect contamination at levels relevant to food safety regulations. nih.govresearchgate.net

Challenges in Isomer Separation and Differentiation of N-oxides from Tertiary Amines

A significant analytical challenge in PA analysis is the existence of numerous structural isomers and stereoisomers, which are often difficult to separate chromatographically. nih.gov this compound, for example, is an isomer of riddelliine N-oxide. mdpi.com These isomers can have identical mass and similar fragmentation patterns, making their individual identification and quantification reliant on effective chromatographic separation. mdpi.com

Achieving baseline separation of such isomers is often challenging. mdpi.com Studies have shown that while many PAs can be separated, certain isomeric pairs, including riddelliine and this compound, may co-elute under certain chromatographic conditions. mdpi.com The choice of column chemistry and mobile phase composition is critical to resolving these isomers. mdpi.comnih.gov For example, an ACQUITY UPLC HSS T3 column was reported to successfully separate the riddelliine/seneciphylline N-oxide isomer pair. mdpi.com

Another key challenge is the differentiation and simultaneous analysis of the N-oxide form (e.g., this compound) and its corresponding tertiary amine, or free base (seneciphylline). nih.govresearchgate.net The N-oxides are generally more polar than their tertiary amine counterparts. nih.gov While this polarity difference aids in their chromatographic separation, it is crucial that the analytical method can effectively extract and detect both forms, as N-oxides can be reduced to their more toxic tertiary amine forms in the gut. acs.orgnih.gov Methods using strong cation-exchange (SCX) solid-phase extraction (SPE) are effective for isolating both the free bases and the N-oxides from sample matrices. researchgate.net The development of LC-MS/MS methods is thus focused on achieving simultaneous determination of both PAs and their N-oxides to provide a complete toxicological profile. nih.govresearchgate.net

Chemical Synthesis, Derivatization, and Structure Activity Relationship Studies

Laboratory Synthesis Routes for Seneciphylline (B43193) N-oxide and Analogues

The laboratory synthesis of seneciphylline N-oxide primarily involves the oxidation of its corresponding tertiary amine precursor, seneciphylline. This transformation is a common strategy for obtaining pyrrolizidine (B1209537) alkaloid N-oxides (PANOs), which are often found alongside their free base forms in nature. mdpi.comnih.gov

The most frequently employed methods for the N-oxidation of seneciphylline and other pyrrolizidine alkaloids (PAs) utilize oxidizing agents that can selectively target the nucleophilic nitrogen atom of the pyrrolizidine core without significantly altering other functional groups within the molecule. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net

While detailed, step-by-step laboratory protocols specifically for the synthesis of this compound are not extensively documented in publicly available literature, the general procedure involves dissolving the parent alkaloid, seneciphylline, in a suitable solvent and treating it with the oxidizing agent under controlled conditions. The reaction progress is typically monitored using chromatographic techniques, and upon completion, the desired N-oxide is isolated and purified.

The synthesis of analogues of this compound is a more complex undertaking that can involve the total synthesis of the entire alkaloid structure with subsequent N-oxidation, or the chemical modification of existing naturally derived PAs. Research into the total synthesis of the necic acid portion of seneciphylline, known as seneciphyllic acid, has been reported, which is a critical step toward the total synthesis of seneciphylline and its N-oxide. rsc.org Furthermore, broader synthetic strategies for creating various polyfunctional pyrrolizidine alkaloid analogues have been developed, which could potentially be adapted for the synthesis of novel this compound analogues. uow.edu.au

Table 1: Common Reagents for the Synthesis of Pyrrolizidine Alkaloid N-Oxides

| Reagent | Description |

| Hydrogen Peroxide (H₂O₂) | A common and relatively mild oxidizing agent used for the N-oxidation of tertiary amines. |

| m-Chloroperoxybenzoic acid (m-CPBA) | A versatile and effective oxidizing agent for the conversion of amines to N-oxides. |

| Potassium Peroxymonosulfate | An alternative oxidizing agent that has been used for the synthesis of various alkaloid N-oxides. researchgate.net |

Targeted Structural Modifications and Chemical Reactivity Studies

The chemical reactivity of this compound is largely governed by the N-oxide functional group and the inherent structural features of the pyrrolizidine alkaloid skeleton. The N-oxide group, being a polar and electron-withdrawing moiety, influences the electron distribution within the molecule and can participate in various chemical transformations. semanticscholar.org

General reactivity studies on pyrrolizidine alkaloid N-oxides indicate several potential reaction pathways:

Reduction: The N-oxide can be reduced back to the parent tertiary amine, seneciphylline. This reaction is of significant biological relevance as it is a key step in the metabolic activation of PANOs to their more toxic parent alkaloids in vivo. nih.gov In the laboratory, this can be achieved using various reducing agents.

Rearrangement Reactions: Under certain conditions, such as heating or in the presence of specific reagents like acetic anhydride, N-oxides of pyrrolizidine alkaloids can undergo rearrangement reactions. researchgate.net

Reactions with Nucleophiles and Electrophiles: The N-oxide functionality can alter the reactivity of the pyrrolizidine rings, potentially influencing their susceptibility to nucleophilic or electrophilic attack.

Specific studies on the targeted structural modification of this compound for the purpose of creating derivatives with altered properties are not widely reported. However, research on other PAs provides insights into potential derivatization strategies. For instance, modifications to the necic acid portion of the molecule could be explored to investigate its role in biological activity. The development of synthetic routes to analogues, as mentioned in the previous section, is a key enabler for such targeted modifications. uow.edu.auresearchgate.net

The electrochemical properties of alkaloid N-oxides have also been a subject of investigation, with studies demonstrating their reduction at mercury-based electrodes. researchgate.net Such research provides a deeper understanding of the redox chemistry of these compounds.

Investigation of Structure-Biological Activity Relationships in In Vitro Systems

The relationship between the chemical structure of this compound and its biological activity has been investigated through various in vitro studies, often in comparison with its parent alkaloid, seneciphylline, and other related PAs. A key and consistent finding from these studies is that the N-oxide form is generally less cytotoxic than the corresponding tertiary amine (free base) form. nih.govresearchgate.net This difference in toxicity is attributed to the fact that the N-oxide itself is not the primary toxic species. Its toxicity is largely dependent on its metabolic reduction to the parent PA, which can then be further metabolized in the liver to form highly reactive pyrrolic esters that are capable of binding to cellular macromolecules like DNA and proteins, leading to cellular damage. semanticscholar.orgnih.govoup.com

Several structural features have been identified as important determinants of the cytotoxic potential of pyrrolizidine alkaloids and their N-oxides:

The 1,2-Unsaturated Necine Base: The presence of a double bond in the pyrrolizidine ring system is a critical structural requirement for the metabolic activation to toxic pyrrolic esters and is associated with hepatotoxicity. researchgate.net Seneciphylline and its N-oxide possess this feature.

The Macrocyclic Diester Structure: Macrocyclic diester PAs, such as seneciphylline, have been shown to be more cytotoxic than monoester or open-chain diester PAs. researchgate.netoup.com

The N-oxide Functional Group: As mentioned, the N-oxide form generally exhibits lower direct cytotoxicity in vitro compared to the parent alkaloid. nih.gov This is because the N-oxide is more water-soluble and less readily crosses cell membranes, and it must first be reduced to the parent PA to exert its full toxic potential. researchgate.net

In vitro studies using various cell lines, including chicken hepatocyte (CRL-2118) and human hepatoma (HepG2) cells, have provided valuable data on the comparative cytotoxicity of different PAs. In one study, the descending order of cytotoxicity was estimated as lasiocarpine, seneciphylline, senecionine (B1681732), heliotrine, riddelliine, monocrotaline, and then the N-oxides, with senecionine N-oxide showing very low cytotoxicity. nih.gov Another study also highlighted that macrocyclic diesters like seneciphylline were more cytotoxic than monoesters. researchgate.net

Furthermore, investigations into the genotoxic potential of PAs have shown that the formation of DNA adducts is a key mechanism of their carcinogenicity. jfda-online.com The ability of various PAs and their N-oxides to form these adducts is directly related to their chemical structure and metabolic activation pathways.

Table 2: Comparative In Vitro Cytotoxicity of Selected Pyrrolizidine Alkaloids and N-Oxides

| Compound | Structural Class | Relative Cytotoxicity | Reference(s) |

| Lasiocarpine | Open-chain Diester | High | nih.gov |

| Seneciphylline | Macrocyclic Diester | High | nih.gov |

| Senecionine | Macrocyclic Diester | Moderate to High | nih.gov |

| Riddelliine | Macrocyclic Diester | Moderate | nih.gov |

| Monocrotaline | Macrocyclic Diester | Moderate | nih.gov |

| This compound | Macrocyclic Diester N-oxide | Low | researchgate.net |

| Senecionine N-oxide | Macrocyclic Diester N-oxide | Low | nih.gov |

| Riddelliine N-oxide | Macrocyclic Diester N-oxide | Low | nih.gov |

Note: Relative cytotoxicity is a qualitative summary based on the cited literature and can vary depending on the specific in vitro model and endpoints used.

Concluding Remarks and Future Research Perspectives

Current Gaps in Understanding Seneciphylline (B43193) N-oxide Biology

Despite its identification in numerous plant species, specific knowledge regarding Seneciphylline N-oxide remains limited, with many questions extrapolated from studies on more common pyrrolizidine (B1209537) alkaloids or the class as a whole. A primary knowledge gap is the definitive toxic potency of this compound relative to its parent PA, seneciphylline. frontiersin.org While PA N-oxides (PANOs) are generally considered less toxic, they can be reduced back to their parent tertiary amines by gut microbiota and liver enzymes, subsequently becoming activated to toxic pyrrole (B145914) intermediates. frontiersin.orgthieme-connect.com The precise rate and variability of this reduction for this compound across different biological systems are not well characterized.

Furthermore, there is a significant deficiency in our understanding of the complete metabolic fate of this compound within various organisms. tandfonline.com The full spectrum of its metabolic byproducts and the specific enzymatic pathways involved, beyond general cytochrome P450 activation, require more detailed investigation. mdpi.comusu.edu Another considerable gap exists in the ecological context; the specific roles of this compound in plant defense against herbivores and pathogens are understood in general terms for PAs but lack species-specific detail. tandfonline.comnih.gov The variation in its concentration due to genetic, environmental, and developmental factors within the plant is also an area requiring more systematic study.

Table 1: Summary of Key Research Gaps for this compound

| Research Area | Specific Knowledge Gap | Implication |

|---|---|---|

| Toxicology | Precise relative potency (REP) compared to its parent PA, seneciphylline. | Uncertainty in risk assessment for human and animal exposure. frontiersin.org |

| Metabolism | Detailed metabolic pathways and species-specific conversion rates back to the parent PA. | Incomplete understanding of the compound's bioactivation and detoxification mechanisms. thieme-connect.com |

| Chemical Ecology | Specific role and efficacy in plant defense against various herbivores. | Limited ability to predict ecological interactions and plant-herbivore dynamics. tandfonline.comnih.gov |

| Phytochemistry | Comprehensive understanding of co-occurring non-basic metabolites in producer plants. | Potential for undiscovered synergistic or antagonistic effects with other plant compounds. |

| Environmental Fate | Mechanisms and extent of horizontal transfer through soil to non-producer plants. nih.gov | Underestimation of its prevalence in the food chain and environment. |

Emerging Research Directions in Chemical Ecology and Molecular Toxicology

To address the existing knowledge gaps, research is moving in several promising directions. In molecular toxicology, a significant emerging trend is the application of physiologically based kinetic (PBK) modeling. frontiersin.orgresearchgate.net These computational models integrate in vitro kinetic data to simulate the in vivo absorption, distribution, metabolism, and excretion of compounds like this compound. researchgate.net This approach can help predict the relative potency and internal dose of toxic metabolites under various exposure scenarios, reducing the reliance on animal testing and refining human risk assessments. frontiersin.orgresearchgate.net

In the realm of chemical ecology, researchers are increasingly investigating the "horizontal transfer" of PAs. nih.gov This phenomenon, where alkaloids from a producer plant are taken up by neighboring non-producer plants through the soil, has significant implications for food safety. Studies focusing on the uptake, translocation, and accumulation of seneciphylline and this compound in crops like tea (Camellia sinensis) are beginning to shed light on these complex environmental dynamics. nih.gov Such research is crucial for understanding how contamination of food and feed can occur beyond the direct harvesting of PA-containing weeds. fao.org

Another key direction is the broader investigation of the multitrophic interactions involving this compound. This includes not only its role as a deterrent to generalist herbivores but also its use by specialist insects that can sequester these compounds for their own defense. nih.govuni-freiburg.de Understanding the enzymatic adaptations, such as the use of senecionine (B1681732) N-oxygenase by specialist moths, provides insight into the co-evolutionary arms race between plants and insects. nih.gov

Advanced Methodological Approaches for Comprehensive Analysis

Progress in understanding this compound is intrinsically linked to advancements in analytical chemistry. The complexity of plant extracts and food matrices, which often contain numerous PA isomers and related compounds, necessitates highly selective and sensitive analytical techniques.

The predominant advanced approach for the analysis of this compound and other PAs is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.netresearchgate.net Specifically, ultra-high-performance liquid chromatography (UHPLC) provides superior separation of structurally similar compounds, including isomers like riddelliine and this compound, which can be challenging to differentiate. mdpi.com The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry allows for highly specific and sensitive quantification, with detection limits reaching levels as low as micrograms per kilogram (µg/kg) in complex matrices like honey, tea, and milk. mdpi.com

Efficient extraction from the sample matrix is a critical prerequisite for accurate analysis. Advanced extraction techniques are replacing older, more time- and solvent-consuming methods. Pressurized liquid extraction (PLE) has emerged as a promising, automated strategy that can achieve higher recovery rates for PAs and their N-oxides from plant materials compared to traditional methods. nih.govd-nb.info Furthermore, innovative sample preparation methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, sometimes modified with materials like graphene for cleanup, are being developed to streamline the analysis of PAs in herbs and other foodstuffs. researchgate.net These methodological improvements are essential for robust monitoring, enabling more accurate risk assessments and a deeper understanding of the distribution and fate of this compound in the environment and food chain. mdpi.com

Table 2: Advanced Methodologies for this compound Analysis

| Method Component | Technique | Advantage | Reference(s) |

|---|---|---|---|

| Extraction | Pressurized Liquid Extraction (PLE) | Automated, efficient, higher recovery rates than traditional methods. | nih.govd-nb.info |

| Extraction/Cleanup | Ultrasound-Assisted Dispersive Solid Phase Extraction (dSPE) with Graphene | Simple, time-saving, effective for complex matrices like herbs. | researchgate.net |

| Separation | Ultra-High-Performance Liquid Chromatography (UHPLC) | Superior resolution of isomers, faster analysis times. | mdpi.com |

| Detection & Quantification | Tandem Mass Spectrometry (MS/MS) | High selectivity and sensitivity, allows for trace-level detection. | researchgate.netresearchgate.netmdpi.com |

| Modeling | Physiologically Based Kinetic (PBK) Modeling | Predicts in vivo toxicokinetics from in vitro data, refines risk assessment. | frontiersin.orgresearchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetylerucifoline |

| Acetylerucifoline N-oxide |

| Echimidine |

| Erucfioline |

| Erucfioline N-oxide |

| Europine |

| Heliotrine |

| Integerrimine N-oxide |

| Intermedine |

| Jacobine |

| Jacoline |

| Jaconine |

| Lasiocarpine |

| Lycopsamine |

| Monocrotaline |

| Retrorsine (B1680556) |

| Retrorsine N-oxide |

| Riddelliine |

| Senecionine |

| Senecionine N-oxide |

| Seneciphylline |

| This compound |

| Senecivernine |

| Senkirkine |

| Spartioidine (B1599319) N-oxide |

| Trichodesmine |

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Seneciphylline N-oxide in plant extracts?

this compound can be identified using high-resolution mass spectrometry (HRMS) to confirm its molecular formula (C₁₈H₂₃NO₆; exact mass 349.37) and distinguish it from structurally similar pyrrolizidine alkaloids. Retention time data from reversed-phase HPLC (e.g., 8.03 min under specific chromatographic conditions) and spectral characterization via ¹H/¹³C-NMR, UV, and IR are critical for structural confirmation. Analytical records should include purity assessments (≥94% via HPLC) and comparisons with reference standards .

Q. What are the reported natural sources of this compound, and how reliable are these claims?

this compound has been isolated from Senecio erucifolius (Asteraceae) root cultures and Emilia sonchifolia. However, discrepancies in reported sources highlight the need for rigorous taxonomic verification and phytochemical profiling (e.g., LC-HRMS/MS) to rule out misidentification or cross-contamination with related alkaloids .

Q. What spectral data are essential for confirming the identity of this compound?

Key spectral characteristics include:

- NMR : Distinct ¹H/¹³C signals for the N-oxide moiety and unsaturated necine base.

- MS : Molecular ion [M+H]⁺ at m/z 350.37 and fragmentation patterns consistent with dehydropyrrolizidine alkaloids.

- Chromatography : Retention time alignment with certified reference materials under standardized HPLC conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity or toxicity data for this compound?

Conflicting data may arise from variations in experimental design (e.g., cell lines, dose ranges) or compound purity. To address this:

Q. What experimental strategies are recommended for elucidating the cytotoxic mechanisms of this compound?

Use a combination of in vitro models (e.g., hepatic or renal cell lines) and mechanistic assays:

- Apoptosis detection (Annexin V/PI staining).

- Oxidative stress markers (ROS quantification, glutathione levels).

- Genotoxicity assessment (comet assay, γH2AX foci). Transcriptomic or metabolomic profiling can further identify target pathways .

Q. How should researchers design experiments to validate the metabolic stability of this compound in pharmacological studies?

- Perform in vitro metabolism assays using liver microsomes or hepatocytes to monitor N-oxide reduction (a common metabolic pathway for pyrrolizidine alkaloids).

- Quantify metabolites via LC-HRMS and compare pharmacokinetic parameters (e.g., half-life, clearance) with structurally related compounds.

- Include cytochrome P450 inhibitors to identify key enzymatic pathways .

Methodological Considerations

Q. What guidelines should be followed when reporting this compound research to ensure reproducibility?

- Provide detailed experimental protocols (e.g., extraction solvents, chromatography conditions) in supplementary materials.

- Report purity data, spectral validation, and biological assay parameters (e.g., cell passage number, incubation times).

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Q. How can computational tools aid in predicting the ecological or toxicological impact of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.